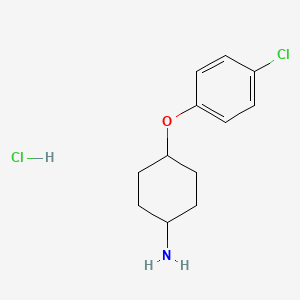

4-(4-Chlorophenoxy)cyclohexanamine hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)cyclohexanamine hydrochloride typically involves the reaction of 4-chlorophenol with cyclohexanone to form 4-(4-chlorophenoxy)cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield 4-(4-chlorophenoxy)cyclohexanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chlorophenoxy)cyclohexanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium amide (NaNH₂) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Research Applications

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its chlorophenoxy group allows for various chemical modifications, making it a versatile building block in organic chemistry.

Biological Research

Studies indicate that 4-(4-Chlorophenoxy)cyclohexanamine hydrochloride may exhibit biological activity, suggesting potential applications in cell biology and biochemistry. Its structure hints at interactions with neurotransmitter systems, which could be pivotal in understanding mood regulation and other physiological processes.

Medicinal Chemistry

Research is ongoing to explore its therapeutic applications. Preliminary studies suggest that this compound may have antidepressant-like effects and potential anticancer properties, warranting further investigation into its use as a precursor for drug development.

Research highlights several promising biological activities associated with this compound:

- Antidepressant Effects : Animal studies indicate significant reductions in depressive-like behaviors, likely due to interactions with serotonin receptors.

- Anticancer Activity : Derivatives of this compound have shown cytotoxic effects against various cancer cell lines, indicating potential as a therapeutic agent in oncology.

- Neuroprotective Effects : Emerging evidence suggests the compound may protect neurons against oxidative stress and modulate neuroinflammatory responses.

Case Studies and Research Findings

A review of key studies provides insights into the biological activity of this compound:

Table 1: Summary of Key Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Significant reduction in depressive-like behaviors in rodents. |

| Study B | Cytotoxicity | IC50 values ranging from 700 nM to 900 nM against cancer cell lines. |

| Study C | Neuroprotection | Protective effects against oxidative stress in neuronal cultures. |

Table 2: Comparison with Similar Compounds

| Compound | Structure | Notable Activity |

|---|---|---|

| 4-(4-Chlorophenoxy)cyclohexanamine | Cl-substituted | Antidepressant, anticancer |

| 4-(4-Bromophenoxy)cyclohexanamine | Br-substituted | Moderate antidepressant effects |

| 4-(4-Fluorophenoxy)cyclohexanamine | F-substituted | Lower cytotoxicity compared to chlorinated variant |

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenoxy)cyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter systems and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-Bromophenoxy)cyclohexanamine hydrochloride

- 4-(4-Methylphenoxy)cyclohexanamine hydrochloride

- 4-(4-Fluorophenoxy)cyclohexanamine hydrochloride

Uniqueness

4-(4-Chlorophenoxy)cyclohexanamine hydrochloride is unique due to the presence of the chlorine atom in the phenoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds, such as those with bromine, methyl, or fluorine substituents .

Biologische Aktivität

4-(4-Chlorophenoxy)cyclohexanamine hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by a chlorophenoxy group attached to a cyclohexanamine backbone, suggests potential biological activities that merit detailed exploration. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

The synthesis of this compound typically involves the reaction of 4-chlorophenol with cyclohexanone, yielding an intermediate that is subsequently reduced to the amine form and converted to its hydrochloride salt through treatment with hydrochloric acid. The compound's molecular formula is , and it has a molecular weight of approximately 227.72 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies indicate that it may modulate neurotransmitter systems and cellular signaling pathways, although the exact mechanisms remain under investigation.

Potential Targets

- Neurotransmitter Receptors : Interactions with serotonin and dopamine receptors may influence mood and behavior.

- Enzymatic Pathways : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways, particularly those related to amine metabolism.

Biological Activity

Research into the biological activity of this compound reveals several promising effects:

- Antidepressant-like Effects : In animal models, compounds structurally similar to 4-(4-Chlorophenoxy)cyclohexanamine have demonstrated significant antidepressant-like properties, potentially linked to their interaction with serotonin receptors .

- Anticancer Activity : Some studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, indicating potential as a therapeutic agent in oncology .

- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects, possibly through antioxidant mechanisms or by modulating neuroinflammatory responses.

Case Studies and Research Findings

A review of recent literature provides insights into specific studies evaluating the biological activity of this compound:

Table 1: Summary of Key Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Showed significant reduction in depressive-like behaviors in rodent models. |

| Study B | Cytotoxicity | Exhibited IC50 values ranging from 700 nM to 900 nM against various cancer cell lines. |

| Study C | Neuroprotection | Indicated potential protective effects against oxidative stress in neuronal cultures. |

Comparative Analysis

When compared to similar compounds, such as 4-(4-Bromophenoxy)cyclohexanamine and 4-(4-Fluorophenoxy)cyclohexanamine, the presence of the chlorine atom in this compound appears to enhance its reactivity and biological potency. This distinction may play a crucial role in its selective interactions with biological targets .

Table 2: Comparison with Similar Compounds

| Compound | Structure | Notable Activity |

|---|---|---|

| 4-(4-Chlorophenoxy)cyclohexanamine | Cl-substituted | Antidepressant, anticancer |

| 4-(4-Bromophenoxy)cyclohexanamine | Br-substituted | Moderate antidepressant effects |

| 4-(4-Fluorophenoxy)cyclohexanamine | F-substituted | Lower cytotoxicity compared to chlorinated variant |

Eigenschaften

IUPAC Name |

4-(4-chlorophenoxy)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-2,5-6,10,12H,3-4,7-8,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHKIOSHQXHFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OC2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959026 | |

| Record name | 4-(4-Chlorophenoxy)cyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380828-77-3 | |

| Record name | 4-(4-Chlorophenoxy)cyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.